N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide
CAS No.: 918867-70-6
Cat. No.: VC16952824
Molecular Formula: C18H18ClNO
Molecular Weight: 299.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 918867-70-6 |
|---|---|
| Molecular Formula | C18H18ClNO |
| Molecular Weight | 299.8 g/mol |
| IUPAC Name | N-[2-(4-chlorophenyl)ethyl]-2-cyclopropylbenzamide |
| Standard InChI | InChI=1S/C18H18ClNO/c19-15-9-5-13(6-10-15)11-12-20-18(21)17-4-2-1-3-16(17)14-7-8-14/h1-6,9-10,14H,7-8,11-12H2,(H,20,21) |
| Standard InChI Key | CIPNAAGEBMXTFZ-UHFFFAOYSA-N |
| Canonical SMILES | C1CC1C2=CC=CC=C2C(=O)NCCC3=CC=C(C=C3)Cl |
Introduction
Structural Analysis and Nomenclature
The IUPAC name N-[2-(4-Chlorophenyl)ethyl]-2-cyclopropylbenzamide systematically describes the compound’s architecture: a benzamide backbone substituted at the benzene ring’s 2-position with a cyclopropyl group and at the amide nitrogen with a 2-(4-chlorophenyl)ethyl chain. The molecular formula is C₁₈H₁₇ClN₂O, yielding a molecular weight of 312.45 g/mol and an exact mass of 311.106 g/mol . The cyclopropane ring introduces steric strain, potentially influencing conformational stability and intermolecular interactions, while the 4-chlorophenyl moiety enhances lipophilicity, a trait common in central nervous system-targeting pharmaceuticals .
Synthesis and Manufacturing
Retrosynthetic Analysis
The compound can be dissected into two primary fragments:
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2-Cyclopropylbenzoyl chloride: Derived from 2-cyclopropylbenzoic acid via chlorination with thionyl chloride .
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2-(4-Chlorophenyl)ethylamine: A commercially available amine precursor .
Coupling these fragments via amide bond formation constitutes the most straightforward synthetic route.
Proposed Synthetic Pathway
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Synthesis of 2-Cyclopropylbenzoyl Chloride
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Amide Bond Formation
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Coupling Reaction: React 2-cyclopropylbenzoyl chloride with 2-(4-chlorophenyl)ethylamine in the presence of a base (e.g., triethylamine) to neutralize HCl.
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Conditions: Room temperature, 12–24 hours, DCM or tetrahydrofuran (THF) solvent.
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Workup: Aqueous extraction, column chromatography purification.
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Table 1: Key Synthetic Intermediates and Reagents
Physicochemical Properties
Predicted Properties
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Solubility: Moderate solubility in polar aprotic solvents (e.g., DMSO, DMF) due to the amide group; limited water solubility (estimated logP ≈ 3.5).
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Melting Point: ~120–140°C (based on benzamide analogs).
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Stability: Stable under inert atmospheres; susceptible to hydrolysis in strong acidic/basic conditions.
Table 2: Calculated Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₇ClN₂O |
| Molecular Weight | 312.45 g/mol |
| Topological Polar Surface Area | 58.2 Ų |
| Heavy Atom Count | 22 |
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
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¹H NMR (CDCl₃):
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
Biological Activity and Applications
Hypothesized Pharmacological Profile
Structural analogs, such as anthranilamide derivatives in patent WO2007090752A1 , exhibit kinase inhibitory and antimicrobial activities. The target compound’s chlorophenyl and cyclopropyl groups may facilitate hydrophobic interactions with enzyme active sites, suggesting potential as a:
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Kinase Inhibitor: Modulating signal transduction pathways in oncology.
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Antimicrobial Agent: Disrupting bacterial cell membrane integrity.
Research Applications
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